溴菌唑

描述

Bromuconazol is a member of the triazole class of fungicides, widely used in agriculture to protect crops such as cereals, fruits, and vegetables from fungal diseases. It is known for its low aqueous solubility and volatility, making it persistent in both soil and aquatic systems under certain conditions. Bromuconazol is moderately toxic to most fauna and flora but has low toxicity to honeybees .

科学研究应用

Bromuconazol has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the determination of pesticide residues in food and environmental samples.

Industry: Bromuconazol is used in the formulation of fungicidal products for agricultural and horticultural applications

作用机制

Target of Action

Bromuconazole primarily targets the sterol 14α-demethylase (erg11/cyp51) enzyme in fungi . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Mode of Action

Bromuconazole acts by inhibiting the synthesis of ergosterol . By blocking this process, Bromuconazole disrupts the assembly of the fungal cell membrane, thereby preventing the growth and reproduction of fungi .

Biochemical Pathways

The inhibition of ergosterol synthesis by Bromuconazole affects the integrity of the fungal cell membrane . This disruption leads to leakage of cellular contents, impaired cellular processes, and ultimately, cell death .

Result of Action

The action of Bromuconazole leads to the death of fungal cells, thereby controlling or suppressing fungal diseases in crops . It’s worth noting that bromuconazole has been found to cause genotoxicity and hepatic and renal damage via oxidative stress processes in wistar rats .

Action Environment

The effectiveness of Bromuconazole can be influenced by various environmental factors. For instance, Bromuconazole tends to accumulate in soil and water to similar extents . Its persistence in these environments depends on local conditions . Moreover, Bromuconazole has a very low potential for atmospheric transport .

生化分析

Biochemical Properties

Bromuconazole interacts with several enzymes and proteins, causing biochemical reactions. It has been found to increase the plasma activities of alkaline phosphatase, lactate dehydrogenase, and transaminases . It also increases the plasma levels of creatinine and uric acid .

Cellular Effects

Bromuconazole has significant effects on various types of cells and cellular processes. It causes organ damage, particularly in the liver and kidney . It also induces conspicuous DNA damage in hepatic or kidney tissues .

Molecular Mechanism

At the molecular level, Bromuconazole exerts its effects through binding interactions with biomolecules and changes in gene expression. It causes a significant increase in the levels of malondialdehyde and protein carbonyl, followed by an enhancement in catalase and superoxide dismutase enzymatic activities .

Temporal Effects in Laboratory Settings

Over time, Bromuconazole’s effects change in laboratory settings. It has been observed to cause long-term effects on cellular function, particularly in the liver and kidney .

Dosage Effects in Animal Models

In animal models, the effects of Bromuconazole vary with different dosages. Studies have shown that Bromuconazole causes genotoxic damage and organ damage, which may be caused by the disturbances of oxidative stress statue in the liver and kidney .

Metabolic Pathways

Bromuconazole is involved in several metabolic pathways. It interacts with enzymes and cofactors, causing effects on metabolic flux or metabolite levels .

Transport and Distribution

Bromuconazole is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, causing effects on its localization or accumulation .

准备方法

化学反应分析

Bromuconazol undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter its molecular structure, potentially affecting its fungicidal properties.

Substitution: Bromuconazol can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

相似化合物的比较

Bromuconazol is part of the triazole fungicide family, which includes compounds such as propiconazole, tebuconazole, epoxiconazole, and difenoconazole. These compounds share a similar mechanism of action but differ in their molecular structures and specific applications. Bromuconazol is unique due to its specific substituents and its effectiveness against a broad spectrum of fungal pathogens .

属性

IUPAC Name |

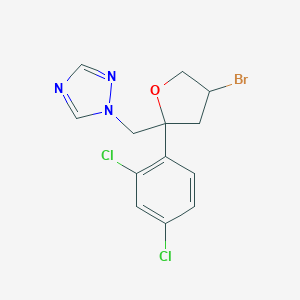

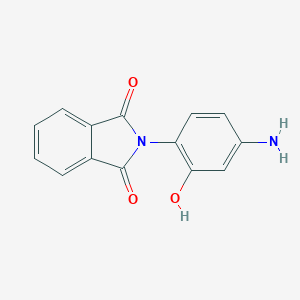

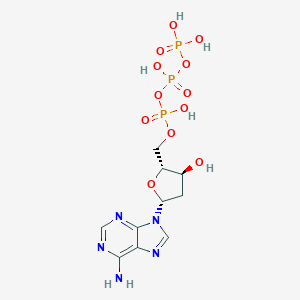

1-[[4-bromo-2-(2,4-dichlorophenyl)oxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrCl2N3O/c14-9-4-13(20-5-9,6-19-8-17-7-18-19)11-2-1-10(15)3-12(11)16/h1-3,7-9H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJVPARKXDDIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrCl2N3O | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032531 | |

| Record name | Bromuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes at 194 °C | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Acetone 32 g/100 ml; dichloromethane 50 g/100 ml; ethyl acetate 23 g/100 ml; n-hexane 0.2 g/100ml; MeOH 30 g/100 ml; 1-octanol 6 g/100 ml; 2-propanol 6 g/100 ml; toluene 22 g/100 ml; water (distilled) 61 mg/L; water (pH 5) 52 mg/L, Moderate to high solubility in organic solvents., In water, 50 mg/L at 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble) | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.72 g/mL, Density (at 20 °C): 1.72 g/cm³ | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3X10-8 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless powder, White to off-white powder | |

CAS No. |

116255-48-2 | |

| Record name | Bromuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116255-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116255482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromuconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole, 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHS29ZMZ81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

84 °C | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main mechanism of action for Bromuconazole as a fungicide?

A1: Bromuconazole inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It specifically targets the C-14 α-demethylation step in the ergosterol biosynthesis pathway. [, , ] This disruption weakens the fungal cell membrane, leading to cell death and effectively controlling fungal diseases in plants. [, ]

Q2: Can you provide some details about the structural characteristics of Bromuconazole?

A2: Bromuconazole is a triazole fungicide with the chemical formula C16H17BrCl2N4O. Its molecular weight is 428.15 g/mol. [, ] Unfortunately, the provided research excerpts do not contain detailed spectroscopic data for Bromuconazole.

Q3: Which fungicides have been found to be more effective than Bromuconazole against Fusarium oxysporum f. sp. lycopersici, the causal agent of Fusarium wilt in tomatoes?

A3: Research has shown that Prochloraz and Bromuconazole demonstrate similar efficacy against Fusarium oxysporum f. sp. lycopersici both in vitro and in vivo. Benomyl and Carbendazim follow closely in terms of effectiveness. []

Q4: Are there any concerns regarding phytotoxicity when using Bromuconazole?

A4: While Prochloraz, Bromuconazole, and Benomyl generally do not show phytotoxic effects at recommended doses, particularly on seedlings, both Fludioxonil and Bromuconazole have exhibited phytotoxicity in tomato seedlings. []

Q5: Has any research been conducted on the biodegradation of Bromuconazole?

A5: Yes, studies have investigated the biodegradation of Bromuconazole. One study successfully utilized a microbial consortium derived from treated soil to degrade Bromuconazole in a biphasic system (mineral salt buffer/silicone oil). The research identified Aeromonas hydrophila as a bacterial strain capable of utilizing the fungicide as a sole carbon source. []

Q6: What analytical methods are commonly employed for detecting and quantifying Bromuconazole residues?

A6: Several studies utilize a combination of extraction techniques like matrix solid-phase dispersion (MSPD) followed by analytical methods like high-performance liquid chromatography with ultraviolet-visible detection (HPLC-UV/DAD) or gas chromatography/mass spectrometry (GC-MS/MS) to determine Bromuconazole residues in various matrices, including fruits and fish tissue. [, ]

Q7: What are some of the environmental concerns associated with Bromuconazole use?

A7: While the provided excerpts do not directly address specific ecotoxicological effects of Bromuconazole, it is generally understood that fungicides can have unintended consequences on non-target organisms and ecosystems. Further research on the environmental fate, transport, and potential adverse effects on aquatic life, soil organisms, and beneficial insects is crucial to guide responsible use and minimize negative environmental impacts.

Q8: Are there any alternatives to Bromuconazole for controlling fungal diseases in crops?

A9: The provided research highlights alternative fungicides like Prochloraz, Benomyl, Carbendazim, Fludioxonil, and Azoxystrobin for controlling Fusarium wilt in tomatoes. [] Additionally, the research mentions the use of Propiconazole, Difenoconazole, Penconazole, Tebuconazole, Epoxiconazole, Cyproconazole, Hexaconazole, Fenbuconazole, Flusilazol, Metconazole, Tetraconazole, Fluquinconazole, Prochloraz, Pyrifenox, and Myclobutanil for controlling other plant diseases. [] Exploring and evaluating alternative fungicides with different modes of action is essential for managing resistance and ensuring sustainable disease control.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)

![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)

![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)

![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)